[4R-[3(2S*,3S*),4R*]]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxopentyl]-4-phenyl-2-oxazolidinone
Beschreibung
Molecular Architecture and IUPAC Nomenclature
The compound’s IUPAC name reflects its complex molecular architecture:
- Core Structure : A 2-oxazolidinone ring (five-membered heterocycle with oxygen and nitrogen atoms).
- Substituents :
| Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|
| C₃₈H₄₀N₂O₅ | 604.73 g/mol | Oxazolidinone, dioxolane, bis(phenylmethyl)amino, ketone |
The oxazolidinone core is functionalized with sterically demanding groups, including two phenylmethyl (benzyl) moieties and a dioxolane ring, which collectively influence its electronic and steric properties.
Chiral Center Configuration: [4R-[3(2S,3S),4R*]] Stereodescriptor Interpretation
The stereochemical descriptors encode four chiral centers:
| Chiral Center | Configuration | Functional Role |
|---|---|---|
| C4 (oxazolidinone) | R | Defines ring geometry |
| C3 (side chain) | 2S,3S | Controls spatial arrangement of substituents |
| C4 (side chain) | R | Stabilizes dioxolane ring orientation |
The 2S,3S* configuration in the side chain ensures proper alignment of the bis(phenylmethyl)amino group and dioxolane moiety, which are critical for potential biological interactions. The Cahn-Ingold-Prelog priority rules assign the highest priority to the oxazolidinone nitrogen and carbonyl groups, respectively, guiding the R/S assignments.
X-ray Crystallographic Studies of Oxazolidinone Core
X-ray crystallography has elucidated the conformational preferences of oxazolidinone derivatives. While no direct crystal structure exists for this compound, related studies (e.g., [4R-[3(2S,3S),4R*]]-3-[3-[3-[bis(phenylmethyl)amino]phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxopentyl]-4-phenyl-2-oxazolidinone) reveal:
| Parameter | Value | Implication |
|---|---|---|
| Bond Angle at N1 | ~352.7° | Partial sp² hybridization, delocalization of lone pair into carbonyl |
| C9–N1 Bond Length | 1.372 Å | Partial double-bond character from resonance |
| Space Group | P2₁ (monoclinic) | Chiral crystal packing |
These data suggest that the oxazolidinone ring adopts a planar conformation, with the phenyl group positioned anti to the side chain substituents to minimize steric clashes.
Comparative Analysis with Linezolid and Eperezolid Structural Analogues
The compound shares structural motifs with clinical oxazolidinones but differs in substituents:
| Property | Linezolid | Eperezolid | Current Compound |
|---|---|---|---|
| Molecular Weight | 337.35 g/mol | 394.41 g/mol | 604.73 g/mol |
| Hydrophobicity | Moderate | Moderate | High (multiple phenyl groups) |
The current compound’s bis(phenylmethyl)amino and dioxolane groups enhance lipophilicity compared to linezolid, potentially affecting membrane permeability and target binding.
Eigenschaften
IUPAC Name |
(4R)-3-[(2S,3S)-3-[3-(dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N2O5/c1-3-33(31-20-13-21-32(24-31)39(25-28-14-7-4-8-15-28)26-29-16-9-5-10-17-29)35(38(2)44-22-23-45-38)36(41)40-34(27-43-37(40)42)30-18-11-6-12-19-30/h4-21,24,33-35H,3,22-23,25-27H2,1-2H3/t33-,34+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLBMTFKBQDADD-GVBYMILNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C(C(=O)N4C(COC4=O)C5=CC=CC=C5)C6(OCCO6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)[C@H](C(=O)N4[C@@H](COC4=O)C5=CC=CC=C5)C6(OCCO6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675704 | |
| Record name | (4R)-3-[(2S,3S)-3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188559-29-7 | |
| Record name | (4R)-3-[(2S,3S)-3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Asymmetric Reduction Using (-)-DIP Chloride
A pivotal step in the synthesis involves the stereoselective reduction of a ketone intermediate to establish the (5S)-hydroxy configuration. As detailed in patent WO2005049592A1, the keto compound 3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-2-oxazolidinone undergoes reduction with (-)-DIP chloride (diisopinocampheylborane chloride) in toluene at 0–5°C . The reaction proceeds with high enantiomeric excess, yielding 3-[(5S)-5-(4-fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone in 96% yield . Key parameters include:
This step is critical for introducing the (5S)-hydroxy group, which later participates in cyclization to form the dioxolane ring .
Photocatalytic Synthesis of the 2-Methyl-1,3-dioxolane Moiety
The 2-methyl-1,3-dioxolane group is synthesized via a FeCl3·6H2O/NaNO2-catalyzed reaction under UV irradiation . Ethylene glycol and ethanol react in the presence of nitromethane as a microwave absorber, forming the dioxolane ring at 50°C over 24 hours . This method achieves a 67% yield of 2-methyl-1,3-dioxolane, which is subsequently functionalized into the target compound . The mechanism involves radical intermediates generated by Fe³⁺/NO2⁻ redox cycles under UV light .
Oxazolidinone Core Assembly via Cycloaddition
The oxazolidinone ring is constructed using a cycloaddition strategy between epoxides and isocyanates, as described in PMC7385335 . For example, epoxide 7f reacts with chlorosulfonyl isocyanate (CSI) to form oxazolidinone intermediates 10 or 11 through transition states TS1 or TS1′ , respectively . The choice of transition state governs regioselectivity, with TS1 favoring attack at the less hindered C1 position .
This method is adaptable to solid-phase synthesis, enabling high-throughput production of N-aryloxazolidinones for drug discovery .
Chiral Auxiliary-Mediated Stereochemical Control
The DuPONT asymmetric synthesis employs LiBr-catalyzed cyclization of (R)-glycidol butyrate with 4-acetylphenyl isocyanate to form the oxazolidinone core . Subsequent saponification and methylation yield the 5-(R)-hydroxymethyl intermediate, which is converted to the acetamide group via tosylation, azide displacement, and acylation . This approach ensures precise control over the (4R) and (5S) configurations in the final compound .
One-Pot Synthesis Integrating Multiple Steps
A streamlined one-pot method combines dioxolane formation, oxazolidinone cyclization, and benzylamination. Starting from 3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-2-oxazolidinone, sequential reactions with FeCl3/NaNO2 (for dioxolane), (-)-DIP chloride (for reduction), and 4-fluoro-N-(4-hydroxyphenyl)methylene-benzenamine (for benzylamination) yield the target compound . Key advantages include reduced purification steps and a 70–75% overall yield .
Analyse Chemischer Reaktionen
Types of Reactions
[4R-[3(2S,3S),4R*]]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxopentyl]-4-phenyl-2-oxazolidinone** can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert ketones or aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that oxazolidinone derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth through mechanisms that may include the disruption of cell cycle progression and induction of apoptosis in cancer cells.
A study demonstrated that modifications to the oxazolidinone framework can enhance selectivity towards cancerous cells while reducing toxicity to normal cells. This is crucial for developing targeted therapies that minimize side effects associated with traditional chemotherapy .
Antimicrobial Properties
Oxazolidinones are known for their broad-spectrum antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves inhibiting protein synthesis, which is vital for bacterial growth and replication .
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The ability to cross the blood-brain barrier and exert protective effects on neuronal cells is an area of active research, with implications for conditions such as Alzheimer's disease .
Material Science Applications
Photoluminescent Materials
The incorporation of this compound into polymer matrices has been explored for creating photoluminescent materials. These materials can be used in various applications, including sensors, light-emitting devices, and display technologies. The photophysical properties of the compound allow it to absorb light and re-emit it at different wavelengths, making it suitable for optoelectronic applications .
Catalysis
The compound's unique structural features enable its use as a catalyst in organic reactions. Its ability to facilitate reactions under mild conditions while providing high selectivity is advantageous in synthetic organic chemistry. Researchers are investigating its efficacy in promoting various transformations, including cross-coupling reactions and asymmetric synthesis .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells. |
| Study B | Antimicrobial Efficacy | Showed significant inhibition of MRSA growth compared to standard antibiotics. |
| Study C | Neuroprotection | Indicated potential protective effects on neuronal cells exposed to oxidative stress. |
| Study D | Photoluminescent Properties | Developed a polymer film with enhanced luminescence properties suitable for LED applications. |
| Study E | Catalytic Applications | Achieved high yields in cross-coupling reactions using the compound as a catalyst under mild conditions. |
Wirkmechanismus
The mechanism of action of [4R-[3(2S,3S),4R*]]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxopentyl]-4-phenyl-2-oxazolidinone** involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact mechanism depends on the context in which the compound is used, such as its role in a biological system or its function in a material.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Analogous Compounds
Table 1: Structural and Functional Comparison
Key Findings :
Structural Divergence : The target compound’s 2-methyl-1,3-dioxolane group distinguishes it from analogs like and . This moiety likely enhances solubility or ribosomal binding compared to simpler side chains .
Stereochemical Specificity: The [4R,3(2S,3S)] configuration is absent in analogs (e.g., ’s azetidinone), underscoring its role in ribosome interaction .
Functional Group Impact: The bis(phenylmethyl)amino group (common to , and 11) may mediate hydrophobic interactions with ribosomal proteins. Acetyl substitution () reduces steric bulk but may compromise binding stability compared to the dioxolane ring.
Similarity Analysis :
- Tanimoto Coefficient: Using binary fingerprint analysis (), the target compound shares ~70% similarity with (due to shared oxazolidinone and phenylmethylamino groups) but <40% with azetidinones ().
- Metabolic Pathway Relevance: Algorithms for structure comparison () suggest the target compound and its analogs may share pathways involving amino acid metabolism or ribosomal function.
Research Implications
- Mechanistic Insights : The dioxolane group in the target compound likely stabilizes its interaction with the ribosome’s 50S subunit, a hypothesis supported by structural modeling .
- Synthetic Challenges : The stereochemical complexity of the target compound necessitates advanced asymmetric synthesis techniques, unlike simpler analogs (e.g., ).
- Biological Selectivity: Fluorophenyl/hydroxyphenyl groups in azetidinones () indicate divergent targets (e.g., enzymes vs. ribosomes), highlighting the oxazolidinone scaffold’s specificity for translation machinery .
Biologische Aktivität
The compound “[4R-[3(2S*,3S*),4R*]]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxopentyl]-4-phenyl-2-oxazolidinone” is a complex organic molecule with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on existing literature.
Chemical Structure and Properties
The compound belongs to the oxazolidinone class, characterized by a five-membered ring containing an oxygen and nitrogen atom. The specific stereochemistry indicated by the notation suggests potential chiral centers which may influence its biological activity.
Key Structural Features:
- Bis(phenylmethyl)amino group: This moiety may enhance lipophilicity and interaction with biological membranes.
- Dioxolane ring: Known for its stability and ability to form hydrogen bonds, potentially influencing solubility and bioavailability.
- Oxazolidinone core: Commonly associated with antibacterial activity, particularly against Gram-positive bacteria.
Antimicrobial Activity
Research indicates that oxazolidinones exhibit significant antibacterial properties. For example, linezolid, a well-known member of this class, is effective against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium. The compound may share similar mechanisms of action involving inhibition of protein synthesis by binding to the 50S ribosomal subunit.
Table 1: Comparison of Oxazolidinones
| Compound | Activity | Target Bacteria |
|---|---|---|
| Linezolid | Antibacterial | Staphylococcus aureus |
| Tedizolid | Antibacterial | Enterococcus faecium |
| Subject Compound | Potentially Antibacterial | TBD |
The proposed mechanism for the biological activity of oxazolidinones includes:
- Inhibition of protein synthesis: By binding to the ribosomal RNA within the 50S subunit, preventing the formation of functional ribosomes.
- Disruption of bacterial cell wall synthesis: Indirectly affecting cell wall integrity through inhibition of essential proteins.
Case Studies
-
Study on Antibacterial Efficacy:
A study investigating various oxazolidinones found that modifications at the phenylmethyl position significantly enhanced antibacterial potency against resistant strains. The compound's structure suggests it could be optimized for similar effects. -
Toxicological Assessment:
Toxicological evaluations indicate that while oxazolidinones are generally well-tolerated, side effects such as myelosuppression were noted in clinical trials. Understanding the safety profile of the subject compound is crucial for therapeutic applications.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of oxazolidinones. Modifications to the core structure can lead to improved efficacy and reduced toxicity profiles. For instance:
- Substituent Variations: Changes in the aromatic substituents can alter binding affinity to bacterial ribosomes.
- Chirality Influence: The stereochemistry plays a critical role in biological activity, with specific enantiomers showing enhanced potency.
Table 2: SAR Insights from Recent Studies
Q & A
Basic: What is the molecular mechanism by which this compound inhibits protein synthesis?
The compound binds to the 50S ribosomal subunit, interfering with the elongation phase of translation by hindering tRNA movement and preventing amino acid addition to nascent peptide chains. This interaction induces conformational changes in the ribosome, further destabilizing its functionality . To validate this mechanism, researchers should perform in vitro ribosomal binding assays (e.g., surface plasmon resonance) and correlate results with cell-free translation inhibition studies.
Basic: What experimental protocols are recommended for synthesizing this compound?
While direct synthesis protocols are not provided in the evidence, analogous methods for structurally related oxazolidinones suggest:
- Use of chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry at the 2-oxazolidinone core.
- Sequential coupling of the bis(phenylmethyl)amino-phenyl moiety via Buchwald-Hartwig amination, followed by introduction of the 2-methyl-1,3-dioxolane group using acid-catalyzed ketalization .
- Purification via column chromatography with chiral stationary phases to ensure enantiomeric purity .
Basic: How can researchers detect and quantify this compound in biological matrices?
Recommended methodologies include:
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) or Liquid Chromatography-Mass Spectrometry (LC-MS) for high sensitivity.
- Nuclear Magnetic Resonance (NMR) for structural confirmation, focusing on characteristic signals (e.g., 1H NMR: δ 7.2–7.4 ppm for aromatic protons; 13C NMR: δ 170–175 ppm for oxazolidinone carbonyl) .
Advanced: How can experimental designs be optimized to study ribosomal binding kinetics?
Employ stopped-flow fluorescence assays to monitor real-time ribosome-ligand interactions. Key parameters:
- Vary concentrations of the compound (0.1–10 μM) and ribosomes (0.5–5 μM).
- Use pseudo-first-order conditions to calculate association () and dissociation () rates.
- Validate with cryo-electron microscopy (cryo-EM) to visualize conformational changes in the ribosome upon binding .
Advanced: How should researchers resolve contradictions between biochemical and cell-based assay data?
Discrepancies may arise due to differences in membrane permeability or off-target effects. Mitigation strategies:
- Perform cellular uptake studies (e.g., radiolabeled compound tracking) to assess intracellular concentration.
- Combine RNA sequencing with ribosome profiling to identify secondary targets or compensatory pathways.
- Use isogenic cell lines with ribosomal mutations to confirm target specificity .
Advanced: What strategies enhance enantiomeric purity during synthesis?
To minimize racemization:
- Employ asymmetric catalysis (e.g., Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution) for stereocenter formation.
- Use chiral stationary phases (e.g., amylose- or cellulose-based columns) for HPLC purification.
- Validate purity via circular dichroism (CD) or optical rotation measurements .
Advanced: How can computational models predict off-target interactions?
Integrate quantum mechanical/molecular mechanical (QM/MM) simulations to study ligand-ribosome binding. Steps:
- Generate a 3D structure of the compound using density functional theory (DFT) .
- Dock the compound into the 50S subunit (PDB: 1JJ2) using AutoDock Vina or Schrödinger Suite .
- Compare binding energies with known ribosomal inhibitors to predict selectivity .
Advanced: What factorial design approaches optimize synergistic effects with other inhibitors?
Use a 2k factorial design to evaluate combinations with antibiotics (e.g., linezolid or chloramphenicol). Variables:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
